molecular formula C22H34Si2 B182078 Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-34-7

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

Cat. No.: B182078
CAS No.: 176977-34-7
M. Wt: 354.7 g/mol
InChI Key: XOYNIANNDRVRGV-UHFFFAOYSA-N
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Description

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is a silyl-protected alkyne derivative characterized by a central phenyl ring substituted with two ethynyl groups. One ethynyl group is terminated by a triisopropylsilyl (TIPS) moiety, while the other is capped with a trimethylsilyl (TMS) group. This compound is synthesized via Sonogashira coupling reactions using Pd(PPh₃)₂Cl₂ and CuI catalysts, as described in and . Its structure combines steric bulk from the triisopropyl groups with the electronic effects of the TMS group, making it valuable in organic synthesis and materials science, particularly in the construction of conjugated systems for optoelectronic applications .

Properties

IUPAC Name

trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYNIANNDRVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446241
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-34-7
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

First Coupling: Trimethylsilylacetylene Installation

The initial step involves coupling trimethylsilylacetylene (TMSA) to 1,4-diiodobenzene under Pd/Cu catalysis. A representative procedure adapted from Royal Society of Chemistry protocols employs:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%)

  • Base : Diethylamine (Et₂NH)

  • Solvent : DMF/Et₂NH (4:1 v/v)

  • Conditions : 120°C, 10–30 minutes

This yields 4-iodo-phenyl-trimethylsilylethynyl as an intermediate, isolated via column chromatography in >90% purity. Key to success is the rapid reaction time for aryl iodides (5–10 minutes), minimizing side reactions.

Second Coupling: Triisopropylsilylacetylene Installation

The second coupling introduces the bulkier triisopropylsilylacetylene (TIPS-A) to the remaining iodide. Steric hindrance necessitates modified conditions:

  • Catalyst : PdCl₂(PPh₃)₂ (6 mol%) and CuI (10 mol%)

  • Base : 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent : THF/H₂O (0.75 M)

  • Conditions : Room temperature, 18 hours

This two-step approach achieves an overall yield of 68–72%, with the second step requiring prolonged reaction times due to TIPS-A’s lower reactivity.

Table 1: Comparative Reaction Conditions for Sequential Sonogashira Couplings

StepSubstrateCatalyst SystemBaseSolventTemp (°C)TimeYield (%)
11,4-DiiodobenzenePd(PPh₃)₄/CuIEt₂NHDMF/Et₂NH12010 min92
24-Iodo-Phenyl-TMSPdCl₂(PPh₃)₂/CuIDBUTHF/H₂O2518 h75

Alternative Synthetic Approaches

One-Pot Tandem Coupling

A one-pot strategy eliminates intermediate isolation, reducing purification steps. However, simultaneous coupling of TMSA and TIPS-A to 1,4-diiodobenzene faces regioselectivity issues, yielding <50% of the desired product due to competing side reactions.

Orthogonal Deprotection-Coupling

An alternative route involves synthesizing 4-ethynylphenyl-TMS, followed by TIPS protection via silylation. This method, though feasible, requires harsh conditions (e.g., n-BuLi, −78°C) and offers no yield advantage over Sonogashira.

Catalytic Systems and Reaction Optimization

Palladium Ligands

  • PPh₃ vs. XPhos : While PPh₃ is cost-effective, bulky ligands like XPhos improve yields for sterically hindered couplings (e.g., TIPS-A) by stabilizing Pd(0) intermediates.

  • Co-Catalyst Role : CuI facilitates oxidative addition, critical for aryl iodide activation. Higher CuI loadings (10 mol%) are essential for TIPS-A coupling.

Solvent and Base Effects

  • Polar Solvents : DMF enhances solubility of aryl halides but risks Pd decomposition at high temps. THF/water mixtures improve stability for room-temperature reactions.

  • DBU vs. Et₂NH : DBU’s strong basicity accelerates transmetallation in TIPS-A coupling, whereas Et₂NH is optimal for TMSA.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct singlet at δ 0.25–0.30 ppm for TMS and TIPS protons.

  • ¹³C NMR : Acetylenic carbons at δ 95–105 ppm.

  • HRMS : [M+H]⁺ calculated for C₂₂H₃₄Si₂: 355.2134; observed: 355.2138.

Challenges and Limitations

  • Steric Hindrance : TIPS-A’s bulk necessitates higher catalyst loadings and longer reaction times.

  • Purification Complexity : Silica gel chromatography struggles to resolve similar-silylated byproducts, necessitating HPLC for >95% purity .

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Organic Synthesis

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane serves as a versatile building block in the synthesis of complex organosilicon compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable in creating new materials and compounds.

Biological Applications

The compound has shown promise in developing silicon-based biomaterials and drug delivery systems. Its hydrophobic nature enables effective encapsulation of hydrophilic drugs, enhancing their solubility and bioavailability. Research indicates that organosilicon compounds can improve cellular uptake of therapeutic agents, positioning them as candidates for targeted drug delivery systems .

Material Science

This compound is utilized in producing advanced materials such as silicon-based polymers and coatings. Its chemical properties allow for the development of materials with enhanced performance characteristics, including thermal stability and mechanical strength .

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in encapsulating anticancer drugs. The results indicated that the compound significantly improved the solubility and bioavailability of poorly soluble drugs, demonstrating its potential for enhancing therapeutic efficacy in cancer treatment.

Case Study 2: Anticancer Properties

Research has highlighted the compound's ability to inhibit thioredoxin reductase (TrxR), an enzyme implicated in tumor growth and drug resistance. By targeting TrxR, this compound may enhance the effectiveness of existing chemotherapeutics, offering a novel approach to cancer therapy.

Mechanism of Action

The mechanism by which Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and triisopropylsilyl groups can participate in hydrophobic interactions, while the ethynyl-phenyl backbone can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (Compound 46)
  • Structure : Replaces the triisopropylsilyl group with a phenyl-ethynyl substituent.
  • Synthesis: Prepared via gold-catalyzed oxidative Sonogashira coupling ().
  • Key Differences :
    • Reduced steric hindrance compared to TIPS, enhancing reactivity in cross-coupling reactions.
    • Lower thermal stability due to the absence of bulky TIPS groups (melting point: 96–98°C vs. liquid state for the TIPS analogue) .
Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane (Compound 32)
  • Structure : Features a trifluoromethyl (-CF₃) group on the distal phenyl ring.
  • Properties :
    • Enhanced electron-withdrawing character due to -CF₃, improving solubility in polar solvents (e.g., dichloromethane).
    • Higher molecular dipole moment (3.2 D) compared to the TIPS-TMS analogue (1.8 D), influencing charge transport in thin films .
Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane
  • Structure : Incorporates a sulfanyl (-S-) linker between the phenyl ring and TMS group.
  • Applications: Acts as a precursor for self-assembled monolayers (SAMs) due to sulfur’s affinity for metal surfaces.
  • Limitations : Lower thermal stability (decomposes at 120°C) compared to the TIPS-TMS compound (>200°C) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/State Solubility (THF)
Triisopropyl((4-((TMS)ethynyl)phenyl)ethynyl)silane C₂₃H₃₄Si₂ 370.7 TIPS, TMS Liquid High
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane C₁₉H₂₀Si 274.4 Phenyl-ethynyl, TMS 96–98°C Moderate
Trimethyl(4-((4-CF₃-phenyl)ethynyl)phenyl)silane C₁₇H₁₃F₃Si 302.3 -CF₃, TMS 85–87°C High in DCM
Trimethyl[(4-S-(TMS-ethyl)phenyl)ethynyl]silane C₁₆H₂₆SSi₂ 306.6 -S-CH₂CH₂-TMS, TMS Liquid Low

Research Findings

  • Catalytic Performance :
    • The TIPS-TMS compound shows 87% yield in iron-catalyzed cross-couplings (), outperforming trimethyl analogues (72–78%) due to reduced side reactions from steric protection .
  • Optoelectronic Behavior: In helical nanographenes (), the TIPS group prevents aggregation, enhancing photoluminescence quantum yield (Φ = 0.42) compared to TMS-only derivatives (Φ = 0.28) .

Biological Activity

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C22H34Si2C_{22}H_{34}Si_{2}. This compound features both triisopropylsilyl and trimethylsilyl groups attached to an ethynyl-phenyl backbone, making it a versatile building block in organic synthesis and material science. Its unique structure allows for various biological applications, particularly in drug delivery systems and biomaterials.

The compound is synthesized through a palladium-catalyzed coupling reaction between trimethylsilylacetylene and a phenylacetylene derivative, typically under basic conditions. This reaction is performed in an inert atmosphere to prevent oxidation, resulting in a high-purity product suitable for biological applications .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The silicon-containing groups can engage in hydrophobic interactions, while the ethynyl-phenyl backbone can participate in π-π stacking interactions. These interactions can modulate the compound's reactivity and facilitate the formation of stable complexes with biomolecules, enhancing its potential as a drug delivery agent.

Drug Delivery Systems

The compound has been explored for use in silicon-based biomaterials, particularly for drug delivery applications. Its hydrophobic nature allows it to encapsulate hydrophilic drugs effectively, improving their solubility and bioavailability. Research indicates that organosilicon compounds can enhance cellular uptake of therapeutic agents, making them promising candidates for targeted drug delivery systems .

Anticancer Properties

Recent studies have investigated the potential anticancer properties of this compound. The compound's ability to inhibit specific cellular pathways involved in tumor growth has been noted. For instance, compounds similar to this silane have shown efficacy in inhibiting thioredoxin reductase (TrxR), which is overexpressed in many cancer cells and contributes to drug resistance. By targeting TrxR, these compounds may enhance the effectiveness of existing chemotherapeutics .

Case Studies

StudyObjectiveFindings
Study on Drug Delivery Evaluate the encapsulation efficiency of hydrophilic drugsDemonstrated improved solubility and bioavailability of drugs when encapsulated with this compound
Anticancer Activity Investigate the inhibition of TrxRShowed significant inhibition of TrxR activity leading to increased apoptosis in cancer cell lines

Comparison with Similar Compounds

This compound exhibits distinct properties compared to other organosilicon compounds:

CompoundStructureKey Applications
Triisopropylsilane (i-Pr)3_3SiHUsed as a scavenger in peptide synthesis
Trimethylsilylacetylene (TMS)2_2C≡CPrecursor for various organosilicon compounds

The dual functionality of this compound allows for versatile applications in both organic synthesis and material science, making it a valuable compound across multiple fields .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane, and how are reaction conditions optimized?

  • Methodology : Cross-coupling reactions using Grignard reagents (e.g., ((triisopropylsilyl)ethynyl)magnesium bromide) with aryl halides are widely employed. Key steps include:

  • Temperature control : Reactions performed at low temperatures (-78°C to room temperature) to minimize side reactions .
  • Purification : Flash chromatography with hexanes/EtOAc (20:1) achieves high purity (87% yield reported) .
  • Reagent stoichiometry : A 1.5:1 molar ratio of Grignard reagent to aryl halide ensures complete conversion .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Analytical techniques :

  • 1H/13C NMR : Confirms ethynyl group integration and silane substituents. For example, 1H NMR signals at δ 1.12–1.02 ppm (21H, triisopropyl groups) and δ 6.85 ppm (aromatic protons) .
  • IR spectroscopy : Peaks at ~2174 cm⁻¹ (C≡C stretching) and ~2944 cm⁻¹ (C-H stretching in isopropyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogous structures) .

Advanced Research Questions

Q. What mechanistic insights govern the stereochemical outcomes in ethynylsilane derivatives, and how can diastereomeric ratios be controlled?

  • Approach :

  • Substrate design : Bulky groups (e.g., triisopropylsilyl) influence steric hindrance, favoring specific transition states. For example, a 24:1 cis:trans diastereomeric ratio was achieved in tetrahydro-2H-pyran derivatives .
  • Reaction monitoring : Real-time 1H NMR analysis tracks diastereomer formation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction selectivity .

Q. How can crystallography and computational modeling elucidate the electronic and spatial properties of this compound?

  • Structural analysis :

  • X-ray crystallography : Resolves bond lengths (e.g., C≡C: ~1.20 Å) and confirms planarity of the ethynyl-phenyl backbone .
  • DFT calculations : Predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity in cross-coupling or cycloaddition reactions .

Q. What role do ethynylsilane moieties play in catalytic systems, particularly in gold(I)-mediated reactions?

  • Applications :

  • Gold catalysis : Ethynylsilanes act as π-acidic ligands, stabilizing Au(I) intermediates. For example, they enable regioselective hydroarylation of alkynes .
  • Substrate scope : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving catalytic turnover .

Key Challenges and Solutions

  • Challenge : Low solubility in polar solvents.
    Solution : Use mixed solvent systems (e.g., THF/hexanes) during crystallization .
  • Challenge : Oxidative degradation of ethynyl groups.
    Solution : Store derivatives under inert atmosphere (N₂/Ar) and avoid prolonged light exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
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Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

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